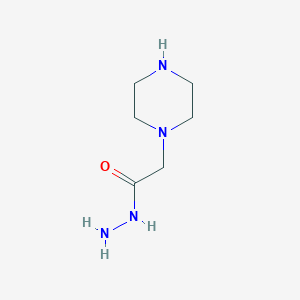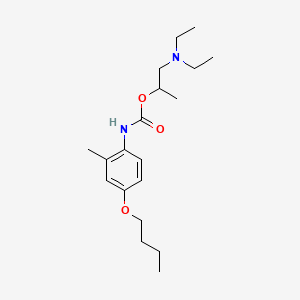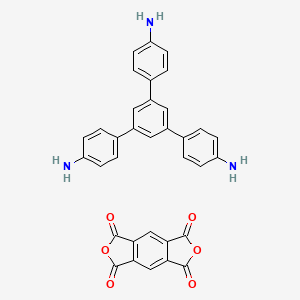
PI-Cof-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PI-Cof-2 is a polyimide-based covalent organic framework. Covalent organic frameworks are a class of porous crystalline organic materials constructed from organic building blocks connected through dynamic covalent linkages. This compound is known for its high crystallinity, porosity, and stability, making it suitable for various applications in gas storage, separation, catalysis, and energy storage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
PI-Cof-2 is synthesized through a scalable solvothermal method. The process involves the condensation reaction of aromatic dianhydride and triamine building units. The reaction is typically carried out in a solvent at elevated temperatures to promote the formation of the polyimide framework . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high crystallinity and porosity.
Industrial Production Methods
The industrial production of this compound involves a similar solvothermal method but on a larger scale. The process is designed to be environment-friendly, avoiding the use of toxic organic solvents. The scalability of the method allows for the production of this compound in significant quantities, making it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
PI-Cof-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed on this compound to modify its electronic properties.
Substitution: Substitution reactions can introduce different functional groups into the framework, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, depending on the desired functional group, can be used under controlled conditions.
Major Products Formed
Applications De Recherche Scientifique
PI-Cof-2 has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of PI-Cof-2 involves its high surface area and porosity, which allow it to adsorb and interact with various molecules. The dynamic covalent linkages in the framework provide stability and enable the material to undergo reversible reactions. The molecular targets and pathways involved depend on the specific application, such as gas adsorption or catalysis .
Comparaison Avec Des Composés Similaires
PI-Cof-2 is compared with other covalent organic frameworks, such as:
COF-1: Known for its high surface area but lower stability compared to this compound.
COF-320: Exhibits similar porosity but different chemical stability and functionalizability.
Imine-linked COFs: Have different electronic properties and stability profiles compared to this compound.
This compound stands out due to its high thermal stability, chemical resistance, and mechanical properties, making it unique among covalent organic frameworks .
Propriétés
Formule moléculaire |
C34H23N3O6 |
|---|---|
Poids moléculaire |
569.6 g/mol |
Nom IUPAC |
4-[3,5-bis(4-aminophenyl)phenyl]aniline;furo[3,4-f][2]benzofuran-1,3,5,7-tetrone |
InChI |
InChI=1S/C24H21N3.C10H2O6/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18;11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-15H,25-27H2;1-2H |
Clé InChI |
MJLZJGFRAMJCHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N.C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-6-azabicyclo[3.2.1]octane](/img/structure/B13788213.png)
![1H-indeno[1,2-c][1,2]oxazole](/img/structure/B13788217.png)

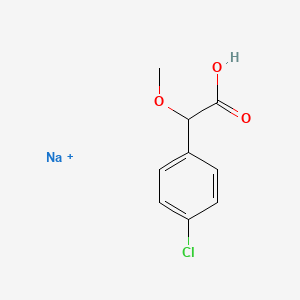
![benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate](/img/structure/B13788260.png)



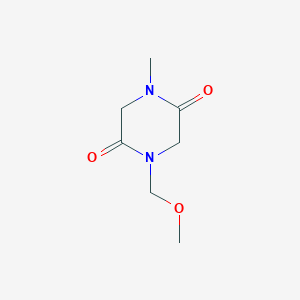
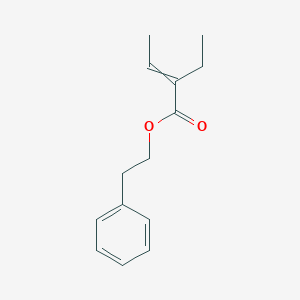
![Acenaphtho[4,5-d]thiazole,4,5-dihydro-8-methyl-(7ci)](/img/structure/B13788285.png)
![[(5alpha)-18,20(R)-epoxypregnan-3beta-yl]dimethylammonium acetate](/img/structure/B13788289.png)
